molecular formula C20H30N5O12P B12055942 5')-B-D-threo-thymidine-13C2 Ammonia Salt

5')-B-D-threo-thymidine-13C2 Ammonia Salt

Cat. No.: B12055942
M. Wt: 563.5 g/mol
InChI Key: TUUIEHHWVRHMDA-JQQQFMHGSA-N
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Description

5’)-B-D-threo-thymidine-13C2 Ammonia Salt is a synthetic nucleoside analog. It is a modified form of thymidine, which is one of the four nucleosides that make up DNA. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt typically involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through various synthetic routes, including:

    Isotope Labeling: The carbon-13 isotopes are introduced into the thymidine molecule through chemical reactions that replace the natural carbon atoms with carbon-13 atoms.

    Chemical Synthesis: The labeled thymidine is then reacted with ammonia to form the ammonia salt.

Industrial Production Methods

Industrial production of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

5’)-B-D-threo-thymidine-13C2 Ammonia Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form other nucleoside analogs.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include various derivatives of thymidine, which can be used in different scientific applications.

Scientific Research Applications

5’)-B-D-threo-thymidine-13C2 Ammonia Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Used in DNA labeling and sequencing studies to track the incorporation of nucleosides into DNA.

    Medicine: Used in diagnostic imaging and therapeutic applications, particularly in cancer research.

    Industry: Used in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves its incorporation into DNA. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and incorporation of the compound into DNA. This helps in understanding the molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The natural nucleoside that 5’)-B-D-threo-thymidine-13C2 Ammonia Salt is derived from.

    Deoxyuridine: Another nucleoside analog used in similar research applications.

    5-Fluorouracil: A nucleoside analog used in cancer treatment.

Uniqueness

5’)-B-D-threo-thymidine-13C2 Ammonia Salt is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require precise tracking and analysis of nucleoside incorporation into DNA. This sets it apart from other similar compounds that do not have isotope labeling.

Properties

Molecular Formula

C20H30N5O12P

Molecular Weight

563.5 g/mol

IUPAC Name

azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14+,15+,16+;/m0./s1

InChI Key

TUUIEHHWVRHMDA-JQQQFMHGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C)O.N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N

Origin of Product

United States

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